(1-Cyclopentyl-1H-pyrazol-3-yl)methanol
Description
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol (CAS: 1260658-79-4) is a pyrazole-derived compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a cyclopentyl group and a hydroxymethyl (-CH₂OH) group at the 3-position.
Properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-6,9,12H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLPBZLJUHMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to a reduction reaction to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. Safety measures are also implemented to handle the chemicals and reagents involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivative.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include cyclopentyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted pyrazoles .
Scientific Research Applications
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and microbial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The cyclopentyl group in the target compound increases molecular weight and hydrophobicity compared to unsubstituted (1H-Pyrazol-3-yl)methanol . Aryl substituents (e.g., phenyl, halogenated phenyl in ) introduce steric bulk and electronic effects, altering reactivity and solubility. Functional group variations (e.g., -COOH in , -NH₂ in ) modify polarity and hydrogen-bonding capacity, impacting applications in drug design or catalysis.
Molecular Weight Trends :
- The target compound (166.22 g/mol) is heavier than unsubstituted pyrazole analogs (e.g., 98.10 g/mol for ) but lighter than derivatives with bulky aryl groups (e.g., 226.64 g/mol for ).
Purity and Availability :
- While the target compound is temporarily out of stock , related derivatives like and are available at 95% purity, suggesting established synthetic protocols for these analogs.
Challenges and Limitations
Biological Activity
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
This compound can be characterized by its molecular formula and a molecular weight of 168.20 g/mol. Its structure includes a cyclopentyl group attached to a pyrazole ring with a hydroxymethyl substituent, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves cell cycle arrest and activation of apoptotic pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH leads to reduced lactate production and impaired energy metabolism in cancer cells .
- Receptor Interaction : It may also bind to various receptors involved in inflammation and apoptosis, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
In a study focusing on its anticancer properties, this compound was shown to inhibit cell proliferation in the MCF-7 breast cancer cell line by inducing G0/G1 phase arrest, leading to increased apoptosis rates . Specifically, the compound demonstrated an IC50 value of approximately 25 µM, indicating moderate potency.
Another investigation highlighted its anti-inflammatory properties, where it significantly decreased levels of pro-inflammatory cytokines in LPS-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
